molecular formula C4H9N B154968 2-Methylazetidine CAS No. 19812-49-8

2-Methylazetidine

Cat. No.: B154968
CAS No.: 19812-49-8
M. Wt: 71.12 g/mol
InChI Key: DLBWPRNUXWYLRN-UHFFFAOYSA-N
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Description

2-Methylazetidine is a four-membered nitrogen-containing heterocycle with a methyl group attached to the second carbon atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Two primary synthetic routes for preparing (S)-2-methylazetidine have been reported. The first route involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. The second route involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product with high enantiomeric excess and are suitable for large-scale production.

Industrial Production Methods: Industrial production of 2-methylazetidine typically involves the mesylation of ®-(−)-1,3-butanediol to yield a bis-mesylated product, which is then treated with benzylamine to afford the desired azetidine . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, azetidine oxides, and reduced azetidine derivatives .

Scientific Research Applications

2-Methylazetidine has several scientific research applications:

Comparison with Similar Compounds

    Azetidine: The parent compound without the methyl group.

    Aziridine: A three-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring.

Comparison: 2-Methylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Compared to aziridine, it is more stable and easier to handle. Compared to pyrrolidine, it has a higher ring strain, making it more reactive in certain chemical transformations .

Properties

IUPAC Name

2-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBWPRNUXWYLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336393, DTXSID70903791
Record name 2-Methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19812-49-8
Record name 2-Methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes available for producing enantiomerically pure (S)-2-methylazetidine?

A1: Two distinct synthetic pathways have been reported for the production of (S)-2-methylazetidine as a stable, crystalline (R)-(-)-camphorsulfonic acid salt []. The first method utilizes an in situ formation and cyclization of a 1,3-bis-triflate to construct the azetidine ring. The second approach involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods yield the target compound in good overall yields and high enantiomeric excess, exceeding 99% ee []. Importantly, these scalable syntheses avoid tedious purification techniques like column chromatography, making them suitable for large-scale production.

Q2: How does the stereochemistry of 7-(3-amino-2-methyl-1-azetidinyl)quinolones influence their antibacterial activity?

A2: Research has shown that the stereochemistry of the 7-(3-amino-2-methyl-1-azetidinyl) moiety significantly impacts the antibacterial activity of quinolone and naphthyridine derivatives []. Specifically, the (2S,3R) configuration of this group consistently demonstrated superior in vitro and in vivo efficacy compared to other stereoisomers. This highlights the critical role of stereochemistry in optimizing the biological activity of this class of antibacterial agents [].

Q3: Can microorganisms be utilized for the enantioselective synthesis of azetidine-2-carboxylic acid derivatives?

A3: Yes, biotransformations using whole-cell catalysts like Rhodococcus erythropolis AJ270 offer a highly efficient and enantioselective route to access chiral azetidine-2-carboxylic acids and their amide derivatives from racemic precursors []. The impressive enantioselectivity, often exceeding 99.5% ee, stems from the combined action of a highly active but non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells []. This approach demonstrates the potential of biocatalysis for producing valuable chiral building blocks.

Q4: How has mass spectrometry been employed to study azetidine derivatives?

A4: Mass spectrometry has proven to be a valuable tool for analyzing the fragmentation patterns of azetidine and its derivatives, including N-halo, N-tosyl, and methylene-bis-azetidine compounds []. These studies have provided insights into the characteristic fragmentation pathways of these molecules, often proceeding through the open form of the molecular ion []. This information is crucial for structural elucidation and understanding the behavior of azetidine derivatives.

Q5: What is the absolute configuration of (+)-2-methylazetidine hydrobromide?

A5: The absolute configuration of (+)-2-methylazetidine hydrobromide has been unequivocally determined as S through X-ray crystallography []. This analysis revealed a bent conformation for the azetidine ring, characterized by a dihedral angle of 153° across the non-nitrogen atoms []. This structural information is essential for understanding the conformational preferences and potential interactions of this molecule.

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